N-(3-(4-BR-PH)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide
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Overview
Description
N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of Nitrobenzylidene Group: The nitrobenzylidene group is introduced through a condensation reaction between the thiazolidinone intermediate and 3-nitrobenzaldehyde in the presence of a suitable catalyst.
Bromination: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit Enzymes: The compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Bind to Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide can be compared with other similar compounds, such as:
N-(3-(4-Chlorophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(3-(4-Methylphenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide: Similar structure but with a methyl group instead of a bromine atom.
N-(3-(4-Fluorophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide: Similar structure but with a fluorine atom instead of a bromine atom.
The uniqueness of N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303024-17-1 |
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Molecular Formula |
C23H14BrN3O4S |
Molecular Weight |
508.3 g/mol |
IUPAC Name |
N-[(5E)-3-(4-bromophenyl)-5-[(3-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C23H14BrN3O4S/c24-17-9-11-18(12-10-17)26-22(29)20(14-15-5-4-8-19(13-15)27(30)31)32-23(26)25-21(28)16-6-2-1-3-7-16/h1-14H/b20-14+,25-23? |
InChI Key |
OFLJQNMZYKOHQB-SKYIDQJDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N=C2N(C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2N(C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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